methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Methylation of Pyrazole: The starting material, pyrazole, undergoes methylation using methylating agents such as iodomethane or bromomethane. This reaction yields 3-methylpyrazole.
Amination: The 3-methylpyrazole is then reacted with ammonia to produce 3,5-dimethyl-1H-pyrazol-4-amine.
Esterification: Finally, the 3,5-dimethyl-1H-pyrazol-4-amine is esterified with methyl 2-bromopropanoate under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
4-Amino-3,5-dimethyl-1H-pyrazole: Another related compound with similar structural features.
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester functional groupIts structural features also enable it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,10H2,1-4H3 |
InChI Key |
GEKJOTHUBJQXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)OC)C)N |
Origin of Product |
United States |
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